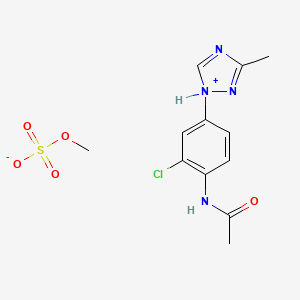
1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate is a synthetic organic compound that belongs to the class of triazolium salts These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate typically involves the following steps:
Formation of the Triazolium Ring: The triazolium ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(acetylamino)-3-chlorobenzyl chloride with methylamine in the presence of a base can lead to the formation of the triazolium ring.
Methylation: The triazolium ring is then methylated using methyl iodide or methyl sulfate to introduce the methyl group at the nitrogen atom.
Sulphate Formation: The final step involves the formation of the methyl sulphate salt by reacting the methylated triazolium compound with sulfuric acid or a suitable sulfate source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted triazolium compounds.
科学研究应用
1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Agriculture: It is explored for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s properties are investigated for the development of advanced materials, such as conductive polymers and sensors.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate involves its interaction with specific molecular targets. The acetylamino and chlorophenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The triazolium ring can also interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
1-(4-Aminophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate: Similar structure but with an amino group instead of an acetylamino group.
1-(4-(Methoxyphenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate: Contains a methoxy group instead of a chlorophenyl group.
1-(4-(Nitrophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate: Features a nitro group instead of a chlorophenyl group.
Uniqueness
1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate is unique due to the presence of both the acetylamino and chlorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
71501-35-4 |
|---|---|
分子式 |
C12H15ClN4O5S |
分子量 |
362.79 g/mol |
IUPAC 名称 |
N-[2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-ium-1-yl)phenyl]acetamide;methyl sulfate |
InChI |
InChI=1S/C11H11ClN4O.CH4O4S/c1-7-13-6-16(15-7)9-3-4-11(10(12)5-9)14-8(2)17;1-5-6(2,3)4/h3-6H,1-2H3,(H,14,17);1H3,(H,2,3,4) |
InChI 键 |
USTUWOZDXWOJFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=N[NH+](C=N1)C2=CC(=C(C=C2)NC(=O)C)Cl.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


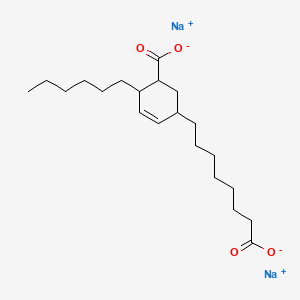
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
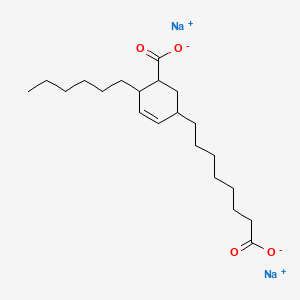
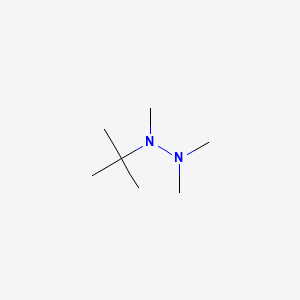
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)
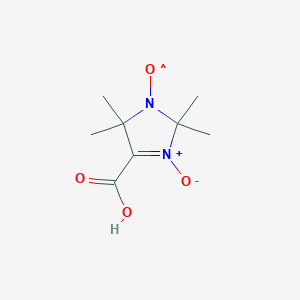
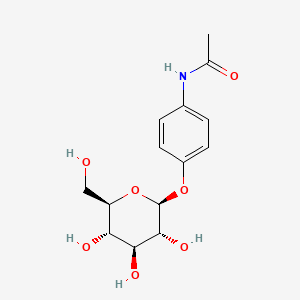
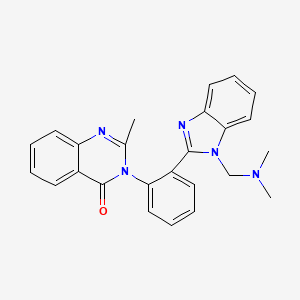
![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
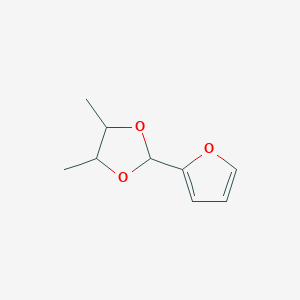
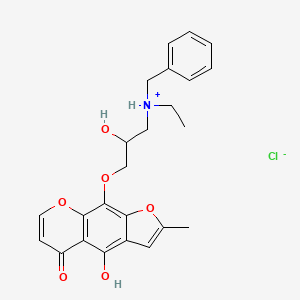
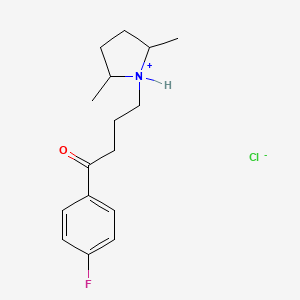
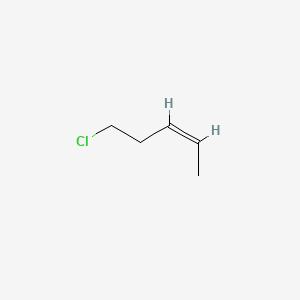
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
